Ziritaxestat vs. BBT-877: Comparative Potency in Human Plasma Ex Vivo
In an ex vivo enzymatic assay using human plasma, Ziritaxestat (GLPG1690) was directly compared to the ATX inhibitor BBT-877. The IC50 of Ziritaxestat for inhibiting LPA 18:2 production was measured in the range of 75–132 nM, whereas the IC50 of BBT-877 was measured as 6.5–6.9 nM [1].
| Evidence Dimension | Ex vivo LPA 18:2 inhibition IC50 |
|---|---|
| Target Compound Data | 75–132 nM |
| Comparator Or Baseline | BBT-877: 6.5–6.9 nM |
| Quantified Difference | BBT-877 is approximately 11- to 20-fold more potent than Ziritaxestat in this assay. |
| Conditions | Ex vivo enzymatic assay in human plasma; measurement of LPA 18:2 production. |
Why This Matters
This provides a clear benchmark for selecting the appropriate tool compound; BBT-877 may be preferred for experiments requiring higher potency in plasma, while Ziritaxestat's established clinical and preclinical data package may be more valuable for other research contexts.
- [1] Lee G, et al. Late Breaking Abstract - BBT-877, a Potent Autotaxin Inhibitor in Clinical Development to Treat Idiopathic Pulmonary Fibrosis. European Respiratory Journal. 2019;54(suppl 63):PA1293. View Source
